6-tert-butyl-4-(7-ethoxy-1-benzofuran-2-yl)-2H-chromen-2-one
Description
6-tert-butyl-4-(7-ethoxy-1-benzofuran-2-yl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzofuran substituent at position 4 of the chromen-2-one core and a bulky tert-butyl group at position 5. Coumarins are renowned for their diverse pharmacological applications, including antiviral, anticancer, and enzyme inhibitory activities . This compound’s structural complexity, particularly the tert-butyl and ethoxy groups, may confer unique pharmacokinetic and pharmacodynamic advantages over simpler coumarin derivatives.
Properties
Molecular Formula |
C23H22O4 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
6-tert-butyl-4-(7-ethoxy-1-benzofuran-2-yl)chromen-2-one |
InChI |
InChI=1S/C23H22O4/c1-5-25-19-8-6-7-14-11-20(27-22(14)19)17-13-21(24)26-18-10-9-15(12-16(17)18)23(2,3)4/h6-13H,5H2,1-4H3 |
InChI Key |
ZZAQVSRSGJEAQV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Biological Activity
6-tert-butyl-4-(7-ethoxy-1-benzofuran-2-yl)-2H-chromen-2-one is a coumarin derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antiviral applications. This article reviews the current understanding of its biological activity, including structure-activity relationships (SAR), synthesis pathways, and specific case studies that highlight its efficacy.
Chemical Structure and Properties
The compound features a coumarin backbone with a tert-butyl group and an ethoxy-substituted benzofuran moiety. The presence of these substituents is believed to enhance its biological activity by modulating the interaction with biological targets.
Synthesis
The synthesis of this compound typically involves the Claisen-Schmidt reaction, where appropriate aromatic aldehydes react with 1-(7-ethoxy-1-benzofuran-2-yl) ethanone. This method allows for the generation of various substituted derivatives, which can be screened for biological activity .
Anticancer Activity
Numerous studies have investigated the anticancer properties of coumarin derivatives, including this compound. For instance, a series of benzofuran-substituted chalcone derivatives exhibited significant cytotoxicity against various cancer cell lines. The structure–activity relationship revealed that specific substitutions on the benzofuran moiety can enhance anticancer activity .
Table 1: Anticancer Activity of Coumarin Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-tert-butyl... | MCF-7 | 0.231 |
| Benzofuran derivative | MCF-7 | 0.18 |
| Novobiocin analogue | MCF-7 | 0.36 |
These findings suggest that the compound's ability to induce apoptosis in cancer cells may be attributed to its structural features, which facilitate interaction with cellular targets involved in proliferation and survival pathways.
Antiviral Activity
Recent investigations have also explored the antiviral potential of coumarin derivatives. Some studies have reported promising results against HIV, with certain compounds displaying EC50 values in the nanomolar range . The mechanism of action is hypothesized to involve inhibition of viral replication through interference with viral enzymes.
Table 2: Antiviral Activity of Selected Coumarin Derivatives
| Compound | Virus Type | EC50 (µM) |
|---|---|---|
| Compound A | HIV | 0.004 |
| Compound B | HIV | 0.029 |
| 6-tert-butyl... | HIV | TBD |
Case Studies
- Chalcone Derivatives : A study synthesized several chalcone derivatives based on benzofuran and evaluated their anticancer properties. Among them, compounds with specific substitutions exhibited enhanced activity against MCF-7 breast cancer cells, indicating the significance of structural modifications in improving efficacy .
- Antiviral Screening : In another study focusing on coumarin hybrids, several compounds demonstrated potent antiviral activity against HIV, with detailed SAR analyses revealing that specific functional groups significantly influenced their potency .
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties of Selected Coumarin Derivatives
*LogP values estimated using XLogP3 or analogous methods.
†Calculated based on molecular formula.
Key Observations:
Substituent Position and Type: The target compound’s 7-ethoxy group on benzofuran (electron-donating) contrasts with the 5-chloro (electron-withdrawing) and 3-methyl groups in the analog from . These differences influence electronic properties and binding interactions, such as hydrogen bonding or π-cation interactions with target proteins .
Biological Activity Trends :
- Antiviral Activity : Derivatives with heterocyclic substituents at position 3 (e.g., imidazothiazole in ) exhibit antiviral effects against Parvovirus B19, while substituents at position 4 (e.g., benzofuran in the target compound) may prioritize different targets due to altered spatial orientation .
- Enzyme Inhibition : The 2H-chromen-2-one core is critical for interactions with enzymes like UROD, where substituents such as ethoxy or glucoside moieties enhance binding through hydrogen bonds or hydrophobic interactions .
Pharmacokinetic Implications :
Key Insights:
- Target Compound’s Potential: While direct data on the target compound’s activity is lacking, its ethoxy and tert-butyl groups align with features of UROD inhibitors (e.g., scopolin ) and antiviral agents (e.g., imidazothiazole derivatives ).
- Substituent Sensitivity: Minor structural changes, such as replacing ethoxy with chloro or methyl groups, significantly alter activity. For example, chloro substituents may enhance electrophilic reactivity, impacting cytotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
